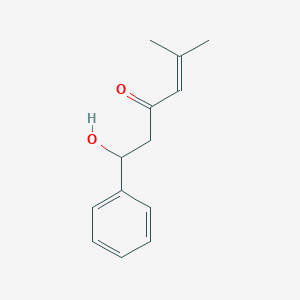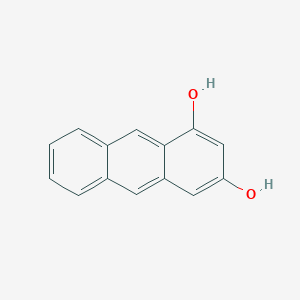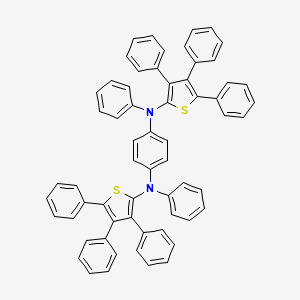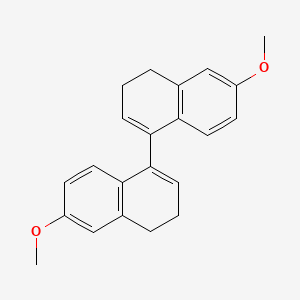
1-Ethenyl-4-(methylsulfanyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-4-(methylsulfanyl)naphthalene is an organic compound belonging to the naphthalene family. Naphthalenes are characterized by their two ortho-fused benzene rings, which contribute to their unique chemical properties. This compound, specifically, features an ethenyl group and a methylsulfanyl group attached to the naphthalene core, making it a subject of interest in various chemical research fields .
Vorbereitungsmethoden
The synthesis of 1-Ethenyl-4-(methylsulfanyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method employs boron reagents and palladium catalysts under mild reaction conditions . Another method involves the bromination of naphthalene followed by substitution reactions to introduce the ethenyl and methylsulfanyl groups .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
1-Ethenyl-4-(methylsulfanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-4-(methylsulfanyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-4-(methylsulfanyl)naphthalene involves its interaction with various molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the methylsulfanyl group can undergo nucleophilic substitution. These interactions can modulate biological pathways, leading to antimicrobial or antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-4-(methylsulfanyl)naphthalene can be compared with other naphthalene derivatives such as:
1-Ethenylnaphthalene: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.
1-Methyl-4-(methylsulfanyl)naphthalene: Similar structure but with a methyl group instead of an ethenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the ethenyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
244301-23-3 |
|---|---|
Molekularformel |
C13H12S |
Molekulargewicht |
200.30 g/mol |
IUPAC-Name |
1-ethenyl-4-methylsulfanylnaphthalene |
InChI |
InChI=1S/C13H12S/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h3-9H,1H2,2H3 |
InChI-Schlüssel |
WVPIRFLUVOJRRR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C2=CC=CC=C21)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14243395.png)

![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
![1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14243410.png)
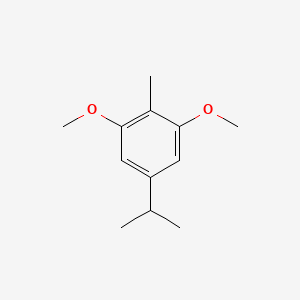
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
